1-Methyl-2,4,6,8,9,10-hexathiaadamantane

説明

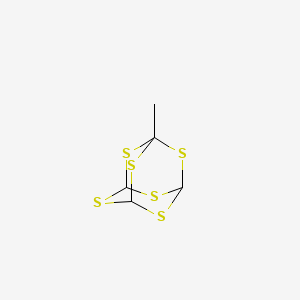

1-Methyl-2,4,6,8,9,10-hexathiaadamantane (C₅H₁₀S₆) is a sulfur-rich adamantane derivative where six carbon atoms in the adamantane framework are replaced by sulfur, and a methyl group is attached to one bridgehead carbon. Its synthesis typically involves polycondensation of dithioacids (e.g., butanedithioic acid) with catalysts like boron trifluoride methoxide, followed by crystallization from acetone . The compound crystallizes in a tetragonal system (space group I4₁/acd) with lattice parameters a = 10.290(2) Å and c = 37.72(2) Å, and it exhibits thermal instability at room temperature, requiring low-temperature measurements (148 K) .

特性

CAS番号 |

13847-89-7 |

|---|---|

分子式 |

C5H6S6 |

分子量 |

258.463 |

InChI |

InChI=1S/C5H6S6/c1-5-9-2-6-3(10-5)8-4(7-2)11-5/h2-4H,1H3 |

InChIキー |

SMQLZWSJHINUCC-UHFFFAOYSA-N |

SMILES |

CC12SC3SC(S1)SC(S3)S2 |

同義語 |

1-Methyl-2,4,6,8,9,10-hexathiaadamantane |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Hexathiaadamantane Derivatives

Structural and Crystallographic Differences

Key Observations :

- Symmetry : Methyl substitution at a single position (1-CH₃) reduces symmetry compared to the fully symmetric tetramethyl derivative (Td symmetry) .

- Bond Lengths : C–S bond distances remain consistent across derivatives (1.809–1.834 Å), indicating minimal electronic perturbation from substituents .

- Thermal Stability : The 1-methyl derivative is thermally unstable above 148 K, while tetramethyl analogs are stable at room temperature .

Electronic and Reactivity Properties

Lone-Pair Interactions and HOMO Energy

Density functional theory (DFT) studies reveal that increasing sulfur content elevates the average energy of sulfur p-type lone-pair orbitals. For hexathiaadamantane (HTA), the HOMO energy is influenced by through-space (TS) and through-bond (TB) interactions between sulfur atoms:

- 1-Methyl-HTA : Methyl substitution may slightly lower HOMO energy due to electron-donating effects, though specific data are unavailable.

- Tetramethyl-HTA: Exhibits stronger TS interactions, leading to broader orbital splitting and higher hole mobility compared to non-methylated analogs .

Reactivity with Metal Salts

- 1-Methyl-HTA : Forms complexes with metallic salts (e.g., Pd(II)), similar to tetrapropyl and tetramethyl derivatives, but steric hindrance from the methyl group may reduce coordination efficiency .

- AsI₃ Adducts : Hexathiaadamantane derivatives (including 1-methyl) react with AsI₃ to form 1:1 adducts, a property leveraged in materials chemistry .

Thermodynamic Properties

| Compound | Fusion Enthalpy (ΔHfus, kJ/mol) | Melting Point (K) | Measurement Method | Reference |

|---|---|---|---|---|

| 1,3,5,7-Tetramethyl-HTA | 23.7 | 501.4 | DSC | |

| 1-Methyl-HTA | Not reported | N/A | N/A | – |

Note: The lack of thermal data for 1-methyl-HTA highlights a research gap. Its instability above 148 K suggests lower thermal resilience than tetramethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。